![molecular formula C12H24O3 B14132224 tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate CAS No. 89113-57-5](/img/structure/B14132224.png)
tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group and an acetate group linked through an ether bond to a 3,3-dimethylbutan-2-yl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate can be synthesized through several methods. One common approach involves the esterification of tert-butyl alcohol with 3,3-dimethylbutan-2-yl acetate in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
化学反应分析
Types of Reactions
tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for alcohols and amines.
Biology: The compound can be employed in the synthesis of biologically active molecules and natural products.
Medicine: It serves as an intermediate in the production of pharmaceuticals and other therapeutic agents.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials.
作用机制
The mechanism of action of tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate involves its reactivity as an ester. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid. This hydrolysis reaction is catalyzed by acids or bases and involves the nucleophilic attack of water on the carbonyl carbon of the ester .
相似化合物的比较
Similar Compounds
tert-Butyl acetate: Similar in structure but lacks the 3,3-dimethylbutan-2-yl moiety.
tert-Butyl carbamate: Contains a carbamate group instead of an acetate group.
tert-Butyl 2-(1,3-dioxoisoindolin-2-yl)acetate: Similar ester structure but with a different substituent
Uniqueness
tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate is unique due to the presence of the 3,3-dimethylbutan-2-yl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where such properties are desired.
属性
CAS 编号 |
89113-57-5 |
|---|---|
分子式 |
C12H24O3 |
分子量 |
216.32 g/mol |
IUPAC 名称 |
tert-butyl 2-(3,3-dimethylbutan-2-yloxy)acetate |
InChI |
InChI=1S/C12H24O3/c1-9(11(2,3)4)14-8-10(13)15-12(5,6)7/h9H,8H2,1-7H3 |
InChI 键 |
ODXKOERTJDPGMG-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C)(C)C)OCC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



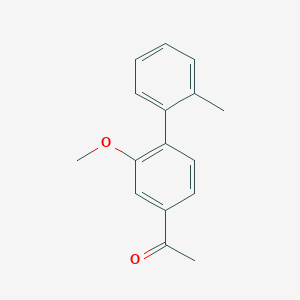
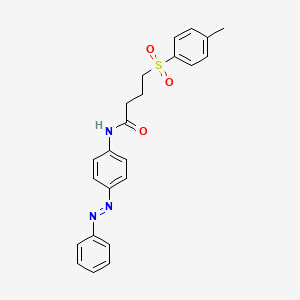
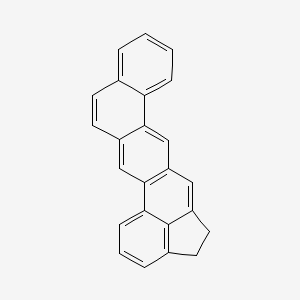
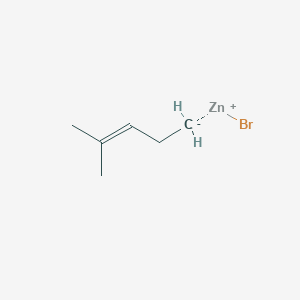
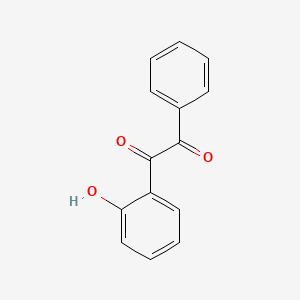
![3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol](/img/structure/B14132167.png)
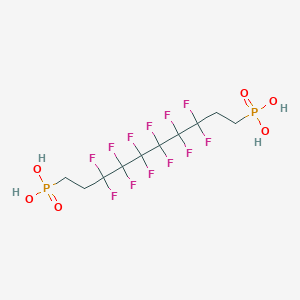
![2-[(2-Hydroxy-3,5-dimethylphenyl)-phenylmethyl]-4,6-dimethylphenol](/img/structure/B14132194.png)
![Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate](/img/structure/B14132195.png)
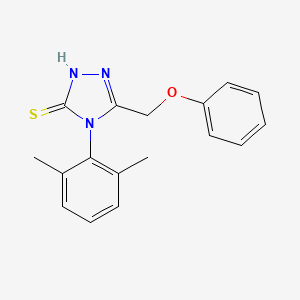

![Ethyl [(2-Bromophenyl)thio]acetate](/img/structure/B14132228.png)

